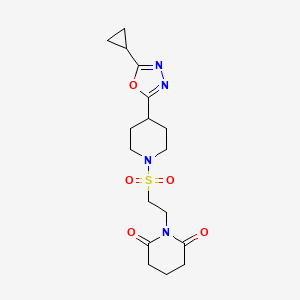
1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a useful research compound. Its molecular formula is C17H24N4O5S and its molecular weight is 396.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(2-((4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a novel synthetic derivative that incorporates a piperidine ring and an oxadiazole moiety. This combination is significant due to the pharmacological potential associated with both structural components. The oxadiazole derivatives are known for their diverse biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O4S. Its structure includes:
- A piperidine ring that contributes to various biological activities.
- A sulfonyl group which enhances the compound's reactivity and interaction with biological targets.
- A cyclopropyl substituent that may influence the compound's pharmacokinetics and dynamics.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its mechanism of action, efficacy against different biological targets, and potential therapeutic applications.
1. Anticancer Activity
Research indicates that compounds containing oxadiazole and piperidine moieties exhibit notable anticancer effects. For example:
- A study reported that similar oxadiazole derivatives inhibit cancer cell proliferation with IC50 values in the low micromolar range (e.g., 0.58 μM against pancreatic cancer cells) .
- The mechanism often involves the inhibition of mitochondrial function and ATP production in cancer cells, highlighting the potential of this compound as an OXPHOS inhibitor .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases .
- Urease : The synthesized derivatives have also been evaluated for urease inhibition, an important target in treating urinary tract infections .
Case Studies
Several studies have investigated the biological activity of related compounds:
The proposed mechanisms by which this compound exerts its biological effects include:
- Interaction with Enzymes : The sulfonamide group may facilitate binding to enzyme active sites, leading to inhibition of their activity.
- Cell Signaling Modulation : The compound can alter gene expression by interacting with transcription factors involved in stress response and inflammation pathways .
Propriétés
IUPAC Name |
1-[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylethyl]piperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O5S/c22-14-2-1-3-15(23)21(14)10-11-27(24,25)20-8-6-13(7-9-20)17-19-18-16(26-17)12-4-5-12/h12-13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKPLALFMKUQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














